molecular formula C23H22O B3057361 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- CAS No. 79653-82-0

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B3057361
CAS No.: 79653-82-0
M. Wt: 314.4 g/mol
InChI Key: KHZSKAQNMCTXOE-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- is a member of the hydroxyfluorenes class, characterized by a hydroxy group at position 9 of the fluorene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- can be synthesized through the reaction of 9-fluorenone with a THF solution of phosphazene under the action of a boron catalyst. The reaction involves adding 9-fluorenone (0.8 mmol), a 0.2 M THF solution of phosphazene (80 μL, 0.016 mmol), and a 0.0762 M THF solution of boron catalyst (420 μL, 0.032 mmol) to a scintillation vial with a magnetic stir bar in a glove box .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: Conversion to fluorenone using oxidizing agents.

    Reduction: Reduction of fluorenone back to fluorenol.

    Substitution: Reactions involving the substitution of the hydroxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and appropriate solvents.

Major Products Formed

    Oxidation: Fluorenone.

    Reduction: Fluorenol.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as dopamine transporters. It acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the synaptic cleft, leading to enhanced wakefulness and alertness . The compound’s lipophilicity allows it to penetrate the blood-brain barrier effectively .

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenol: A hydroxyfluorene with similar chemical properties but without the tert-butylphenyl group.

    Fluorenone: The oxidized form of fluorenol, used in various chemical reactions.

    Diphenylene carbinol: Another hydroxyfluorene with different substituents.

Uniqueness

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- is unique due to the presence of the tert-butylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and potential biological activity compared to other hydroxyfluorenes .

Properties

IUPAC Name

9-(4-tert-butylphenyl)fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O/c1-22(2,3)16-12-14-17(15-13-16)23(24)20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZSKAQNMCTXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445874
Record name 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79653-82-0
Record name 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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